![molecular formula C17H22N2O2S B3290221 4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide CAS No. 863512-55-4](/img/structure/B3290221.png)
4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide
Overview
Description
“4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs . The biological activities of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action
Target of Action
The compound 4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide belongs to the class of thiazole derivatives . Thiazoles are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its substituents . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structure allows the thiazole ring to interact with various biological targets. Substituents at different positions on the thiazole ring can alter these interactions and thus affect the biological outcomes .
Biochemical Pathways
Thiazole derivatives are known to interact with various biological targets and pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known for their diverse biological activities, which can result in various molecular and cellular effects .
Advantages and Limitations for Lab Experiments
4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, the compound has some limitations, such as its low aqueous solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when conducting experiments with this compound.
Future Directions
There are several future directions for the study of 4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide, including the development of more potent analogs, the investigation of its effects on other diseases, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its interaction with cellular targets. The use of this compound in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce potential toxicity.
Scientific Research Applications
4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by preventing neuronal damage and improving cognitive function.
properties
IUPAC Name |
4-butoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-3-4-11-21-16-7-5-14(6-8-16)17(20)18-10-9-15-12-22-13(2)19-15/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOCTGGPPXZAKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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